molecular formula C48H62Cl2N6O5S2 B12708603 1,3,8-Triazaspiro(4,5)decan-4-one, 3-allyl-1-phenyl-8-(3-(2-thenoyl)propyl)-, hydrochloride, hemihydrate CAS No. 102395-41-5

1,3,8-Triazaspiro(4,5)decan-4-one, 3-allyl-1-phenyl-8-(3-(2-thenoyl)propyl)-, hydrochloride, hemihydrate

Cat. No.: B12708603
CAS No.: 102395-41-5
M. Wt: 938.1 g/mol
InChI Key: HKWULLJWCUBNML-UHFFFAOYSA-N
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Description

1,3,8-Triazaspiro(4,5)decan-4-one, 3-allyl-1-phenyl-8-(3-(2-thenoyl)propyl)-, hydrochloride, hemihydrate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique spirocyclic structure, which includes a triazaspirodecane core, an allyl group, a phenyl group, and a thenoyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,8-Triazaspiro(4,5)decan-4-one, 3-allyl-1-phenyl-8-(3-(2-thenoyl)propyl)-, hydrochloride, hemihydrate typically involves multiple steps, including the formation of the spirocyclic core and the introduction of various functional groups. Common synthetic routes may include:

    Formation of the spirocyclic core: This step often involves cyclization reactions using appropriate precursors.

    Introduction of the allyl group: This can be achieved through allylation reactions.

    Attachment of the phenyl group: This step may involve Friedel-Crafts alkylation or acylation reactions.

    Incorporation of the thenoyl group: This can be done through acylation reactions using thenoyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include:

    Use of catalysts: Catalysts may be employed to enhance reaction rates and selectivity.

    Optimization of reaction conditions: Temperature, pressure, and solvent choice can be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1,3,8-Triazaspiro(4,5)decan-4-one, 3-allyl-1-phenyl-8-(3-(2-thenoyl)propyl)-, hydrochloride, hemihydrate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound with applications in drug discovery.

    Medicine: As a candidate for the development of new pharmaceuticals.

    Industry: As an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 1,3,8-Triazaspiro(4,5)decan-4-one, 3-allyl-1-phenyl-8-(3-(2-thenoyl)propyl)-, hydrochloride, hemihydrate involves its interaction with specific molecular targets and pathways. This can include:

    Binding to receptors: The compound may bind to specific receptors, modulating their activity.

    Enzyme inhibition: It may inhibit the activity of certain enzymes, affecting biochemical pathways.

    Signal transduction: The compound may influence signal transduction pathways, leading to various cellular responses.

Comparison with Similar Compounds

Similar Compounds

    1,3,8-Triazaspiro(4,5)decan-4-one derivatives: Compounds with similar spirocyclic cores but different functional groups.

    Phenyl-substituted spirocyclic compounds: Compounds with phenyl groups attached to spirocyclic structures.

    Thenoyl-substituted compounds: Compounds with thenoyl groups attached to various cores.

Uniqueness

1,3,8-Triazaspiro(4,5)decan-4-one, 3-allyl-1-phenyl-8-(3-(2-thenoyl)propyl)-, hydrochloride, hemihydrate is unique due to its specific combination of functional groups and spirocyclic structure, which may confer distinct chemical and biological properties.

Properties

CAS No.

102395-41-5

Molecular Formula

C48H62Cl2N6O5S2

Molecular Weight

938.1 g/mol

IUPAC Name

8-(4-oxo-4-thiophen-2-ylbutyl)-1-phenyl-3-prop-2-enyl-1,3,8-triazaspiro[4.5]decan-4-one;hydrate;dihydrochloride

InChI

InChI=1S/2C24H29N3O2S.2ClH.H2O/c2*1-2-14-26-19-27(20-8-4-3-5-9-20)24(23(26)29)12-16-25(17-13-24)15-6-10-21(28)22-11-7-18-30-22;;;/h2*2-5,7-9,11,18H,1,6,10,12-17,19H2;2*1H;1H2

InChI Key

HKWULLJWCUBNML-UHFFFAOYSA-N

Canonical SMILES

C=CCN1CN(C2(C1=O)CCN(CC2)CCCC(=O)C3=CC=CS3)C4=CC=CC=C4.C=CCN1CN(C2(C1=O)CCN(CC2)CCCC(=O)C3=CC=CS3)C4=CC=CC=C4.O.Cl.Cl

Origin of Product

United States

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